
5-Amino-2-ethylpyridine-3-carboxylic acid
Übersicht
Beschreibung
5-Amino-2-ethylpyridine-3-carboxylic acid: is an organic compound belonging to the pyridine family It is characterized by the presence of an amino group at the 5th position, an ethyl group at the 2nd position, and a carboxylic acid group at the 3rd position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-ethylpyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-ethylpyridine with a nitrating agent to introduce a nitro group at the 5th position. This is followed by reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. Finally, the carboxylation of the resulting 5-amino-2-ethylpyridine can be carried out using carbon dioxide under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by carboxylation. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed in the industrial setting.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-Amino-2-ethylpyridine-3-carboxylic acid can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form 5-amino-2-ethylpyridine-3-methanol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halogens or alkyl groups using reagents like thionyl chloride or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or alkyl halides in the presence of a base.
Major Products:
Oxidation: 5-Oxo-2-ethylpyridine-3-carboxylic acid.
Reduction: 5-Amino-2-ethylpyridine-3-methanol.
Substitution: 5-Halo-2-ethylpyridine-3-carboxylic acid or 5-Alkylamino-2-ethylpyridine-3-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
5-Amino-2-ethylpyridine-3-carboxylic acid features a pyridine ring with an amino group and a carboxylic acid group, which contribute to its reactivity and biological activity. The molecular formula is , and it has a molecular weight of approximately 166.18 g/mol. These functional groups enable the compound to engage in various chemical reactions, making it valuable in synthetic chemistry and pharmaceutical development.
Medicinal Chemistry
The compound is particularly significant in medicinal chemistry due to its potential as a lead compound for drug development. Its ability to inhibit specific enzymes makes it useful in pharmacological research.
Enzyme Inhibition Studies
Research indicates that this compound can effectively inhibit certain enzymes, which is crucial for developing therapeutic agents targeting diseases such as cancer and neurodegenerative disorders. For example, studies have shown that compounds with similar structures exhibit inhibitory effects on enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders or cancers .
Drug Development
The unique combination of functional groups allows for modifications that can enhance bioavailability and efficacy. The compound's structure can be altered to optimize its pharmacokinetic properties, making it suitable for further development into clinically relevant drugs .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create complex molecules efficiently.
Synthesis of Derivatives
The carboxylic acid group can be converted into esters or amides, providing pathways to synthesize derivatives with enhanced properties or activities. For instance, reactions involving the formation of esters can lead to compounds with improved solubility or stability .
Use in Multistep Synthesis
In multistep synthesis processes, this compound can act as an intermediate, facilitating the construction of more complex organic molecules used in pharmaceuticals or agrochemicals .
Biological Research
The biological activity of this compound extends beyond enzyme inhibition; it also plays a role in receptor binding studies.
Receptor Interaction Studies
Studies have demonstrated that this compound can bind to specific receptors, influencing cellular signaling pathways. Understanding these interactions is vital for drug design, especially for targeting receptor-mediated processes in various diseases .
Pharmacokinetics and Toxicology
In silico studies have predicted favorable pharmacokinetic profiles for this compound, including good absorption and distribution characteristics. Such insights are essential for assessing the viability of the compound as a drug candidate .
Case Studies
Wirkmechanismus
The mechanism of action of 5-Amino-2-ethylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or receptor modulator. The amino and carboxylic acid groups play a crucial role in binding to the active sites of enzymes or receptors, thereby influencing their activity. The ethyl group at the 2nd position may contribute to the compound’s lipophilicity, affecting its cellular uptake and distribution.
Vergleich Mit ähnlichen Verbindungen
- 5-Amino-2-methylpyridine-3-carboxylic acid
- 5-Amino-2-propylpyridine-3-carboxylic acid
- 5-Amino-2-ethylpyridine-4-carboxylic acid
Comparison: Compared to 5-Amino-2-ethylpyridine-3-carboxylic acid, these similar compounds differ in the length and position of the alkyl group or the position of the carboxylic acid group. These structural variations can lead to differences in their chemical reactivity, biological activity, and physical properties. For instance, the presence of a longer alkyl chain may increase the compound’s hydrophobicity, while the position of the carboxylic acid group can influence its acidity and binding interactions.
Biologische Aktivität
5-Amino-2-ethylpyridine-3-carboxylic acid (also referred to as 5-AEPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
- Amino Group : An amine functional group that enhances its reactivity and biological interactions.
- Carboxylic Acid : A carboxyl group that contributes to its acidity and potential for forming salts.
Anticancer Activity
Research indicates that 5-AEPCA exhibits notable anticancer properties. In a study evaluating various derivatives, compounds similar to 5-AEPCA demonstrated significant cytotoxic effects against several cancer cell lines, including A549 (human lung adenocarcinoma) and glioblastoma cells. The following table summarizes the anticancer activity of related compounds:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
5-AEPCA | A549 | 66 | Induces apoptosis through mitochondrial pathways |
6-amino-2-pyridone | Glioblastoma | Not specified | Inhibits cell proliferation |
5-nitrothiophene | A549 | Not specified | Enhances cytotoxicity in combination therapies |
The anticancer activity appears to be structure-dependent, with variations in substituents leading to different levels of potency against cancer cells .
The mechanisms underlying the anticancer effects of 5-AEPCA and its derivatives involve multiple pathways:
- Apoptosis Induction : Compounds induce programmed cell death in cancer cells, which is crucial for limiting tumor growth.
- Cell Cycle Arrest : Certain derivatives have been shown to halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.
- Inhibition of Key Enzymes : Some studies suggest that these compounds may inhibit enzymes involved in cancer metabolism, thereby reducing energy supply to tumors.
Case Studies
Several case studies highlight the therapeutic potential of 5-AEPCA:
- Study on Lung Cancer : In vitro tests demonstrated that 5-AEPCA reduced the viability of A549 cells significantly when compared to control treatments. The study indicated that the compound could be a candidate for further development as a lung cancer therapeutic agent .
- Combination Therapy with Small Molecule Inhibitors : Research has shown that when used in combination with established chemotherapeutics, such as cisplatin, 5-AEPCA enhances the overall cytotoxic effect on resistant cancer cell lines .
Future Directions
The promising biological activities of 5-AEPCA warrant further investigation into:
- In Vivo Studies : To assess the pharmacokinetics and bioavailability of the compound in animal models.
- Mechanistic Studies : To elucidate the specific molecular pathways affected by 5-AEPCA.
- Clinical Trials : To evaluate safety and efficacy in human subjects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Amino-2-ethylpyridine-3-carboxylic acid, and how can purity be optimized?
- Methodology : Use multi-step synthesis involving condensation of ethyl-substituted pyridine precursors with protected amino groups. For example, start with 2-ethylpyridine derivatives, introduce the amino group via catalytic hydrogenation or Buchwald-Hartwig amination, and functionalize the 3-position with a carboxylic acid via oxidation (e.g., KMnO₄ or RuO₄) . Purification can be achieved via recrystallization (using ethanol/water mixtures) or preparative HPLC with C18 columns (acetonitrile/water + 0.1% TFA) .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Look for pyridine ring protons (δ 7.5–8.5 ppm) and ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂). The carboxylic acid proton may appear broad (δ 12–14 ppm) .
- IR : Confirm the carboxylic acid (O–H stretch ~2500–3000 cm⁻¹, C=O ~1700 cm⁻¹) and amino group (N–H bend ~1600 cm⁻¹) .
- Mass Spectrometry : Expect [M+H]⁺ at m/z 181.07 (C₉H₁₂N₂O₂) with fragmentation patterns consistent with pyridine ring cleavage .
Q. What solvent systems are optimal for chromatographic analysis of this compound?
- Methodology : Reverse-phase HPLC with mobile phases combining 0.1% formic acid in water and acetonitrile (gradient: 5–95% ACN over 20 min). For TLC, use silica gel plates with ethyl acetate:methanol (3:1) and visualize with ninhydrin for amino groups .
Advanced Research Questions
Q. How can conflicting bioactivity data in cell-based assays be resolved for this compound?
- Methodology :
- Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify non-linear effects (e.g., hormesis).
- Off-Target Screening : Use kinase profiling panels or proteome-wide affinity pulldowns to rule out non-specific interactions .
- Metabolic Stability : Assess compound degradation in cell media (e.g., LC-MS monitoring over 24 hr) to distinguish intrinsic activity from artifact .
Q. What computational strategies predict the binding affinity of this compound to biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina with crystal structures of homologous receptors (e.g., kinases or GPCRs). Focus on the carboxylic acid and amino groups as key pharmacophores .
- MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability (RMSD < 2 Å) and identify critical residue interactions .
Q. How can synthetic yields be improved while minimizing side products?
- Methodology :
- Catalyst Optimization : Screen Pd/C vs. Pd(OAc)₂/XPhos for amination steps; use microwave-assisted synthesis to reduce reaction time.
- Byproduct Analysis : Employ LC-MS to identify intermediates (e.g., over-oxidized pyridine N-oxides) and adjust stoichiometry of oxidizing agents .
Q. What strategies validate the compound’s role in modulating enzyme activity (e.g., dehydrogenases)?
- Methodology :
- Enzyme Kinetics : Perform Michaelis-Menten assays with varying substrate/compound ratios to determine inhibition constants (Kᵢ).
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm direct interaction .
Q. Data Contradiction & Reproducibility
Q. How to address discrepancies in reported solubility values across studies?
- Methodology :
- Standardized Protocols : Use USP buffers (pH 1.2, 4.5, 6.8) and nephelometry for quantification.
- Particle Size Analysis : Reduce variability by sonicating samples (20 kHz, 10 min) to ensure uniform dispersion .
Q. Why do NMR spectra vary between batches, and how can this be controlled?
- Methodology :
- Impurity Profiling : Use 2D NMR (HSQC, HMBC) to identify trace solvents (e.g., DMF) or synthetic byproducts.
- Strict Drying Protocols : Lyophilize samples for 48 hr and store under argon to prevent hydration .
Q. Experimental Design
Q. What in vivo models are suitable for evaluating pharmacokinetics?
- Methodology :
- Rodent Studies : Administer 10 mg/kg IV/PO in Sprague-Dawley rats; collect plasma at 0, 1, 2, 4, 8, 24 hr for LC-MS/MS analysis.
- Tissue Distribution : Use whole-body autoradiography or qPCR for target organ quantification .
Eigenschaften
IUPAC Name |
5-amino-2-ethylpyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-7-6(8(11)12)3-5(9)4-10-7/h3-4H,2,9H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXBVKMBURCAMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=N1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.